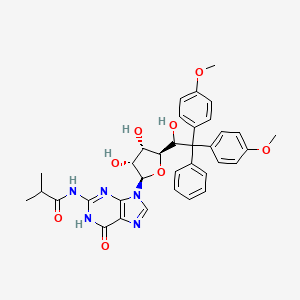

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Description

This compound is a modified purine nucleoside analog featuring a complex tetrahydrofuran (THF) backbone with multiple hydroxyl groups and a bulky 1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl substituent. Its structure integrates a purine core linked to an isobutyramide group, which is critical for its biochemical interactions.

Properties

CAS No. |

81246-83-5 |

|---|---|

Molecular Formula |

C35H37N5O8 |

Molecular Weight |

655.708 |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C35H37N5O8/c1-19(2)31(44)38-34-37-30-25(32(45)39-34)36-18-40(30)33-27(42)26(41)28(48-33)29(43)35(20-8-6-5-7-9-20,21-10-14-23(46-3)15-11-21)22-12-16-24(47-4)17-13-22/h5-19,26-29,33,41-43H,1-4H3,(H2,37,38,39,44,45)/t26-,27+,28-,29?,33+/m0/s1 |

InChI Key |

LCONRKMFLXPTDC-LINHNBRXSA-N |

SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O)O |

Origin of Product |

United States |

Biological Activity

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex compound with significant potential in various biological applications. This article explores its biological activity based on existing research and findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₉N₅O₆ |

| Molecular Weight | 353.33 g/mol |

| CAS Number | 64350-24-9 |

| Purity | Not specified |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of multiple functional groups allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

Antioxidant Activity

Research indicates that compounds similar to N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy...) exhibit significant antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary studies have shown that derivatives of purine compounds can inhibit tumor growth. For example:

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| N-(9-Hydroxy...) | 10.13 | Anticancer |

| N-(6-Oxo...) | 19.92 | Cytotoxicity |

These values suggest that the compound may have a selective cytotoxic effect on certain cancer cell lines.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. For instance, it has been observed to inhibit phospholipase A₂ (PLA₂), an enzyme involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Case Studies

- Antioxidant Efficacy : A study examining the antioxidant capacity of similar compounds reported SC₅₀ values indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Cytotoxicity Testing : In vitro assays on human tumor cell lines revealed that N-(9... exhibited varying degrees of cytotoxicity with IC₅₀ values ranging from 10 µM to 47 µM across different cell types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity places it within a class of modified nucleosides and purine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Notes:

- Hydrophilicity : The target compound’s 3,4-dihydroxy THF increases water solubility compared to TBDMS-protected analogs (e.g., CAS 152343-98-1) .

- Steric Effects : The bulky bis(4-methoxyphenyl) group may hinder interactions with enzymes requiring smaller substrates, unlike fluorinated or benzamide derivatives .

- Metabolic Stability : Thiophosphate-containing analogs (e.g., Compound 43) show enhanced resistance to enzymatic degradation but are prone to oxidative instability .

Research Findings and Implications

Functional Insights

- Mechanistic Similarity : Structural analogs with shared purine scaffolds (e.g., CAS 132471-99-9) exhibit overlapping mechanisms in transcriptome studies, suggesting the target may share similar pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.